

Introduction: The Role of Strained Rings in Modern Chemistry

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Compound of Interest

Compound Name: *trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate*

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In the landscape of organic synthesis and medicinal chemistry, the pursuit of novel molecular architectures is relentless. Small, strained carbocycles, once considered mere chemical curiosities, are now recognized as powerful motifs for influencing the three-dimensional structure, metabolic stability, and pharmacological properties of bioactive molecules.^[1] The cyclobutane ring, in particular, offers a unique combination of structural rigidity and inherent ring strain, presenting a puckered conformation that can project substituents into distinct spatial vectors.^[1] This characteristic makes it an invaluable scaffold in drug discovery for creating aryl isosteres, conformationally restricting molecules, and filling hydrophobic pockets in target enzymes.^[1]

Methyl cyclobutanecarboxylate (CAS 765-85-5) stands out as a fundamental and versatile building block for accessing this chemical space.^{[2][3]} As a simple ester of cyclobutanecarboxylic acid, it serves as a stable, readily available, and highly reactive intermediate for the synthesis of more complex cyclobutane derivatives.^{[2][4]} This guide, intended for researchers and drug development professionals, provides an in-depth exploration of methyl cyclobutanecarboxylate, from its core physical and chemical properties to its synthesis, key reactions, and applications in the development of next-generation therapeutics and advanced materials.

Physicochemical and Spectroscopic Profile

Methyl cyclobutanecarboxylate is a colorless, transparent liquid with a characteristic odor.[2][4] Its high purity (typically $\geq 98.0\%$) and manageable physical properties make it a practical and reliable reagent for a wide range of laboratory and industrial applications.[2]

Table 1: Physicochemical Properties of Methyl Cyclobutanecarboxylate

Property	Value	Source(s)
CAS Number	765-85-5	[3][4]
Molecular Formula	C ₆ H ₁₀ O ₂	[2][5][6]
Molecular Weight	114.14 g/mol	[2][5]
Boiling Point	138.7°C	[2]
Flash Point	30.1°C	[2]
Appearance	Colorless liquid	[2][4]
Purity	$\geq 98.0\%$	[2][6]
SMILES	<chem>COC(=O)C1CCC1</chem>	[4][5]
InChI Key	CBTGNLZUIZHUYH- UHFFFAOYSA-N	[5][6]

Spectroscopic Characterization

The structural elucidation of cyclobutane derivatives requires careful spectroscopic analysis. The fluxional nature of the cyclobutane ring, which undergoes rapid "ring flipping," can sometimes complicate the interpretation of NMR spectra.[7] However, standard techniques provide a clear fingerprint for the molecule.

Table 2: Expected Spectroscopic Data for Methyl Cyclobutanecarboxylate

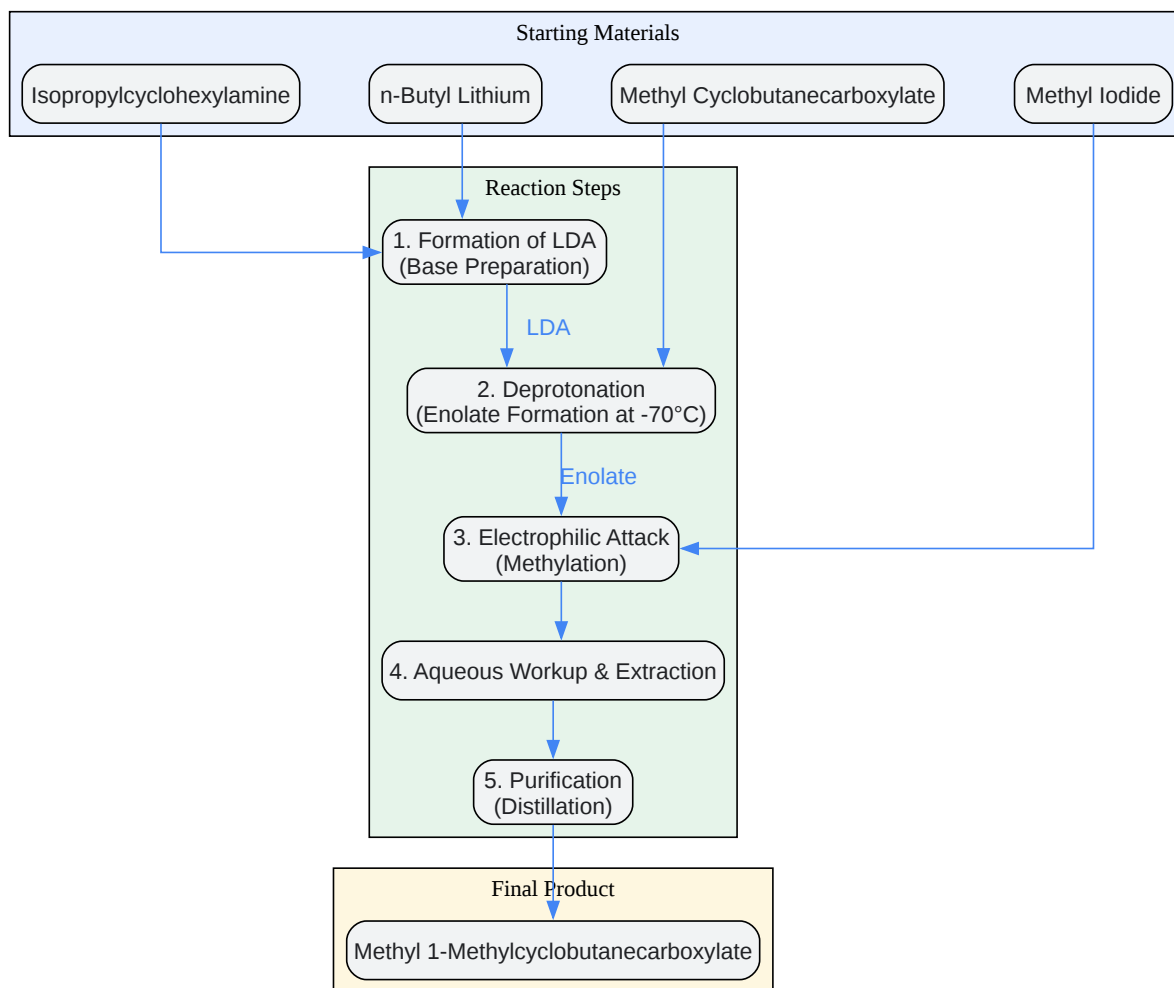
Technique	Expected Features
^1H NMR	Signals corresponding to the methoxy protons ($-\text{OCH}_3$), the methine proton on the cyclobutane ring adjacent to the carbonyl, and the methylene protons ($-\text{CH}_2$) of the cyclobutane ring.
^{13}C NMR	Resonances for the carbonyl carbon ($\text{C}=\text{O}$), the methoxy carbon ($-\text{OCH}_3$), the methine carbon, and the methylene carbons of the cyclobutane ring.[5]
IR Spectroscopy	A strong absorption band characteristic of the $\text{C}=\text{O}$ stretch of the ester group (typically ~ 1730 - 1740 cm^{-1}). C-O stretching bands and C-H stretching bands for the alkyl groups.[5]
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight (114.14 m/z) and characteristic fragmentation patterns associated with the loss of the methoxy group ($-\text{OCH}_3$) or the entire ester group.[5]

Synthesis and Reactivity

As a key intermediate, the reactivity of methyl cyclobutanecarboxylate is twofold: reactions involving the ester functional group and transformations that leverage the unique properties of the cyclobutane ring.

Synthesis of Derivatives: α -Methylation

A common and illustrative transformation is the alkylation at the α -position to the carbonyl group. This reaction is fundamental for creating quaternary carbon centers, a common feature in many complex molecules. The synthesis of methyl 1-methylcyclobutanecarboxylate provides a robust, field-proven protocol.[8][9] The causality behind this specific workflow lies in the use of a strong, non-nucleophilic base, lithium diisopropylamide (LDA), to selectively deprotonate the α -carbon, forming a nucleophilic enolate which is then trapped by an electrophile (methyl iodide).

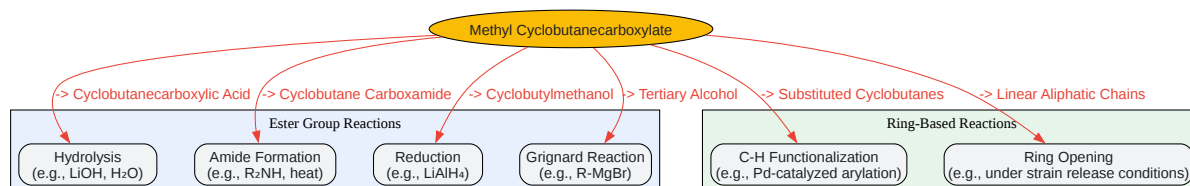


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Caption: Workflow for the synthesis of methyl 1-methylcyclobutanecarboxylate.

Key Reaction Pathways

The synthetic utility of methyl cyclobutanecarboxylate extends far beyond simple alkylation. The ester and the ring itself are gateways to a diverse array of chemical structures.



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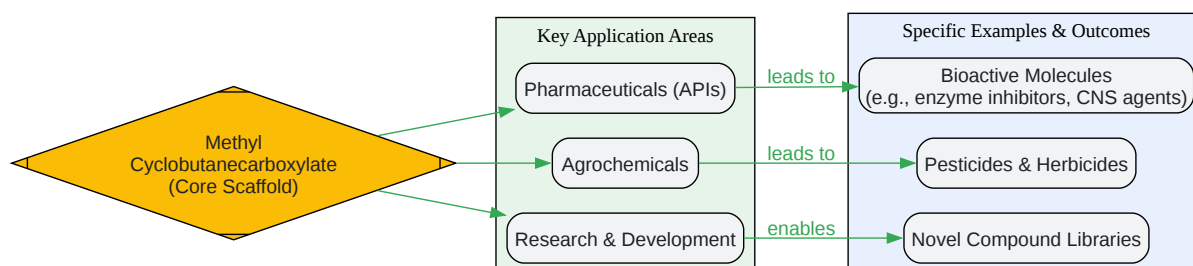
Caption: Key reaction pathways for methyl cyclobutanecarboxylate.

- **Ester Manipulations:** Standard ester transformations such as hydrolysis to the corresponding carboxylic acid, reduction to the primary alcohol (cyclobutylmethanol), reaction with Grignard reagents to form tertiary alcohols, and conversion to amides are all readily achievable.
- **C–H Functionalization:** Advanced palladium-catalyzed reactions can directly functionalize the C–H bonds of the cyclobutane ring.^[10] This powerful strategy allows for the late-stage introduction of complex substituents, such as aryl groups, in a stereocontrolled manner, guided by a directing group.^[10]
- **Ring-Opening Reactions:** Under certain conditions, the inherent strain energy of the cyclobutane ring can be harnessed to drive ring-opening reactions, providing access to linear aliphatic compounds not easily synthesized by other means.^[4]

Applications in Drug Discovery and Beyond

The cyclobutane scaffold is a privileged motif in medicinal chemistry, appearing in several FDA-approved drugs and numerous clinical candidates.^{[1][7]} Its ability to impart favorable

pharmacokinetic properties makes it a desirable component in modern drug design.



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Caption: Application pathways from the core scaffold to final products.

- **Pharmaceutical Intermediates:** Methyl cyclobutanecarboxylate is a key starting material for the synthesis of active pharmaceutical ingredients (APIs).[2] The cyclobutane unit can improve metabolic stability or act as a conformational constraint to lock a molecule into its bioactive conformation.[1] Examples of drugs containing a cyclobutane ring include the chemotherapy agent Carboplatin and the eczema treatment Abrocitinib.[7]
- **Agrochemical Development:** The compound is also utilized in the synthesis of next-generation agrochemicals, contributing to the development of novel pesticides and herbicides.[2]
- **Research and Development:** As a versatile building block, it is widely used in R&D to create libraries of novel compounds for high-throughput screening in the search for new biological activities.[7]

Experimental Protocols

The following protocols are provided as self-validating systems for key transformations.

Protocol 1: Synthesis of Methyl 1-methylcyclobutanecarboxylate[8]

This protocol details the α -methylation of methyl cyclobutanecarboxylate.

Materials:

- Isopropylcyclohexylamine (27 g)
- Dry Tetrahydrofuran (THF, 300 ml total)
- 1.6 M n-Butyl Lithium in hexane (115 ml)
- Methyl cyclobutanecarboxylate (14 g)
- Methyl iodide (33 g)
- Ether
- 1N HCl
- Ethyl acetate
- Dilute sodium sulfite solution
- Sodium sulfate (anhydrous)
- Argon gas supply

Procedure:

- **Base Preparation:** To a flame-dried flask under an argon atmosphere, add a solution of isopropylcyclohexylamine (27 g) in dry THF (200 ml). Cool the solution to -20°C .
- Slowly add 1.6 M n-butyl lithium in hexane (115 ml). Stir the resulting solution for 30 minutes at -20°C to form lithium diisopropylamide (LDA).

- Enolate Formation: Cool the LDA solution to -70°C . In a separate flask, prepare a solution of methyl cyclobutanecarboxylate (14 g) in dry THF (100 ml).
- Add the methyl cyclobutanecarboxylate solution dropwise to the LDA solution over a 1-hour period, maintaining the temperature at -70°C .
- After the addition is complete, allow the solution to warm to near 0°C .
- Alkylation: Rapidly add methyl iodide (33 g) to the reaction mixture.
- Allow the reaction mixture to warm to room temperature.
- Workup: Pour the reaction mixture into a separatory funnel containing a mixture of ether and 1N HCl.
- Separate the organic layer. Extract the aqueous layer with ethyl acetate.
- Combine all organic extracts and wash sequentially with a dilute sodium sulfite solution and twice with water.
- Purification: Dry the combined organic layer over anhydrous sodium sulfate. Filter and remove the solvent by distillation at atmospheric pressure.
- Distill the residue under reduced pressure to yield pure methyl 1-methylcyclobutanecarboxylate (yield: 11.4 g).

Protocol 2: General Procedure for MTT Cell Viability Assay[11]

This protocol provides a framework for assessing the cytotoxic effects of newly synthesized cyclobutane derivatives on cancer cell lines.

Materials:

- Cancer cell line of interest
- 96-well plates

- Complete cell culture medium
- Test compound (dissolved in a suitable solvent, e.g., DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach and grow overnight in a CO₂ incubator.
- **Compound Treatment:** Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add the medium containing various concentrations of the test compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
- **Incubation:** Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
- **Solubilization:** Carefully remove the medium and add a solubilization buffer to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
- **Data Analysis:** Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Outlook

Methyl cyclobutanecarboxylate is more than a simple chemical intermediate; it is an enabling tool for innovation in organic synthesis and drug discovery. Its unique structural and reactive properties provide a reliable entry point into the rich and pharmacologically relevant chemical space of cyclobutane derivatives. As synthetic methodologies continue to advance, particularly in areas like C-H functionalization, the strategic importance of foundational building blocks like methyl cyclobutanecarboxylate will only grow. For researchers aiming to develop novel therapeutics or advanced materials, a thorough understanding of this versatile compound is not just beneficial—it is essential for success.

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